(2R)-2-(2,4-difluorophenyl)pyrrolidine
Description
Significance of Chiral Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis
Substituted chiral pyrrolidines are among the most prevalent heterocyclic motifs in biologically active compounds, both natural and synthetic. mdpi.comunibo.it The pyrrolidine nucleus is a preferred scaffold in pharmaceutical science and drug design, ranking first among the most common five-membered non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
This structural unit is a key component in a vast array of natural products, especially alkaloids like nicotine, and is present in the amino acid proline, a fundamental building block of proteins. mdpi.comnih.gov Beyond their presence in bioactive molecules, chiral pyrrolidine derivatives are widely employed as organocatalysts, ligands for transition metals, and effective controllers in asymmetric synthesis, enabling the creation of complex chiral molecules with high precision. nih.govmdpi.com The development of pyrrolidine-based organocatalysts, for instance, has provided powerful tools for constructing intricate molecular architectures. nih.govnih.gov
Stereocenter Importance in Pyrrolidine Derivatives: Design and Control
The significance of the pyrrolidine scaffold is amplified by the potential for multiple stereocenters. nih.gov The non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," combined with substituents at various positions, can lead to a large number of distinct stereoisomers. nih.govnih.gov The specific three-dimensional arrangement, or stereochemistry, is not a trivial detail; it is fundamental to the molecule's chemical and biological properties. nih.gov
The introduction of fluorine atoms, as seen in difluorinated pyrrolidines, can significantly influence this stereochemical behavior, affecting properties like polarity and molecular interactions. nih.gov For example, in fluorinated prolines, the position and stereochemistry of the fluorine atom can enhance the conformational stability of proteins like collagen. nih.gov
Control over the stereochemistry is therefore a central challenge and goal in the synthesis of these derivatives. Strategies to achieve this control are diverse and include:
Using Chiral Starting Materials: Employing naturally chiral compounds like the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline) as a starting point ensures the incorporation of a defined stereocenter from the outset. mdpi.comnih.gov
Asymmetric Catalysis: The use of chiral catalysts to guide a reaction towards the formation of one specific enantiomer or diastereomer over others. This includes organocatalysis and transition-metal catalysis. nih.govacs.org
Memory of Chirality: An advanced strategy where the chirality of a starting material is temporarily lost during a reaction but then restored in the product, allowing for the synthesis of complex pyrrolidines with excellent stereoselectivity. nih.gov
Historical Perspectives on Asymmetric Pyrrolidine Synthesis Research
The field of asymmetric pyrrolidine synthesis has a rich history marked by several key breakthroughs that have shaped modern organocatalysis.
A landmark discovery occurred in 1971 when researchers independently developed an asymmetric intramolecular aldol (B89426) reaction catalyzed by the natural amino acid proline. unibo.itnih.govnih.gov This reaction, now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated the potential of small organic molecules to induce chirality. unibo.itnih.gov
Despite this early success, the field lay relatively dormant until the year 2000, which marked the birth of modern asymmetric organocatalysis. nih.govnih.gov In seminal reports, Benjamin List and Carlos F. Barbas III showed that proline could effectively catalyze intermolecular aldol reactions, while David MacMillan introduced imidazolidinones derived from natural amino acids as powerful catalysts for asymmetric Diels-Alder reactions. nih.govnih.gov
Another significant advance came in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently reported the use of diarylprolinol silyl (B83357) ethers as highly effective organocatalysts for the asymmetric functionalization of aldehydes. nih.govnih.gov These developments transformed the field, establishing organocatalysis as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis, and cementing the role of the chiral pyrrolidine scaffold as a "privileged" structure in the chemist's toolkit. mdpi.comunibo.it
Interactive Data Tables
Examples of Bioactive Molecules Containing a Pyrrolidine Scaffold
| Compound Name | Classification | Noted Biological Relevance |
| Larotrectinib | Anticancer Agent | TRK inhibitor for treating various solid tumors. nih.govgoogle.comnih.gov |
| Nicotine | Alkaloid | Found in tobacco plants, known for its stimulant effects. mdpi.comacs.org |
| Proline | Amino Acid | A fundamental building block of proteins in living organisms. mdpi.comnih.gov |
| Atropine | Tropane Alkaloid | Used to treat certain types of nerve agent and pesticide poisonings. mdpi.com |
| Cocaine | Tropane Alkaloid | A stimulant and local anesthetic. mdpi.com |
Overview of Asymmetric Pyrrolidine Synthesis Methods
| Synthesis Strategy | Description | Key Features |
| Organocatalysis | Uses small chiral organic molecules, often derived from proline, to catalyze enantioselective reactions. nih.govnih.gov | Metal-free, often environmentally friendly, broad substrate scope. nih.gov |
| Biocatalysis | Employs enzymes, such as transaminases, to perform stereoselective transformations. nih.govacs.org | High enantioselectivity (often >99% ee), mild reaction conditions. nih.govacs.org |
| Transition-Metal Catalysis | Utilizes chiral ligands in complex with a metal center to direct stereoselective bond formation. acs.orgnih.gov | High efficiency, can achieve transformations not possible with other methods. acs.org |
| Chiral Pool Synthesis | Starts with an existing chiral molecule, like pyroglutamic acid, and modifies it to create the target pyrrolidine. mdpi.comacs.org | Reliable transfer of stereochemistry from the starting material. acs.org |
| Resolution of Racemates | Separates a mixture of enantiomers using a chiral resolving agent, followed by racemization and recycling of the undesired enantiomer. nih.gov | A practical approach for large-scale synthesis when asymmetric methods are less efficient. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |
InChI Key |
ALDQGGCTXDBBBO-SNVBAGLBSA-N |
SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)F |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of 2r 2 2,4 Difluorophenyl Pyrrolidine and Analogous Systems
Factors Governing Enantioselectivity and Diastereoselectivity in Pyrrolidine (B122466) Derivatives
The enantioselectivity and diastereoselectivity in the synthesis of pyrrolidine derivatives are governed by a complex interplay of steric, electronic, and conformational factors. In the context of 2-arylpyrrolidines, the nature of the substituent on the aromatic ring, the choice of catalyst, and the reaction conditions all play crucial roles in determining the stereochemical outcome.
Several synthetic strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, and intramolecular hydroamination reactions. In these reactions, the facial selectivity of the approach of the reacting species is controlled by the chiral environment created by the catalyst.
For instance, in the intramolecular Cope-type hydroamination of bishomoallylic hydroxylamines to form α-substituted pyrrolidines, protic solvents and hydrogen-bonding catalysts can accelerate the reaction by stabilizing the polar cyclization transition state. nih.gov Computational studies have highlighted the importance of specific hydrogen-bonding interactions in lowering the activation energy of the desired stereochemical pathway. nih.gov
Furthermore, the conformational rigidity of the substrate and any intermediates can significantly influence stereoselectivity. The presence of bulky substituents can favor one transition state over another due to steric hindrance, leading to high levels of stereochemical control.
Influence of Chiral Catalysts on Stereocontrol
Chiral catalysts are central to achieving high levels of stereocontrol in the synthesis of enantiomerically enriched pyrrolidines. A variety of catalyst types have been successfully employed, including chiral thioureas, phosphoric acids, metal complexes, and enzymes.
Chiral thiourea (B124793) derivatives have been shown to be effective in catalyzing enantioselective Cope-type hydroaminations. nih.gov These catalysts function by forming multiple non-covalent interactions, such as hydrogen bonds, with the substrate in the transition state, thereby creating a well-defined chiral environment that directs the stereochemical course of the reaction. nih.gov
Biocatalysis, particularly the use of transaminases, has emerged as a powerful tool for the synthesis of chiral amines, including 2-substituted pyrrolidines. Transaminases can catalyze the asymmetric amination of ω-chloroketones, followed by spontaneous cyclization to afford the desired pyrrolidine. This method has been shown to provide access to both enantiomers of 2-arylpyrrolidines with excellent enantioselectivities (≥95% ee). nih.gov The choice of the specific transaminase enzyme is critical for controlling the stereochemical outcome. nih.gov
Chiral phosphoric acids have also been utilized as Brønsted acid catalysts in intramolecular hydroamination reactions to produce chiral pyrrolidines. chemrxiv.org The confined chiral microenvironment of these catalysts effectively shields one face of the substrate, leading to a highly enantioselective transformation.
The following table presents data on the enantioselective synthesis of various 2-arylpyrrolidines using a biocatalytic approach with two different transaminases, demonstrating the high level of stereocontrol achievable.
| Product | Aryl Group | Transaminase | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (R)-2-phenylpyrrolidine | Phenyl | TA-1 | 85 | >99.5 | nih.gov |
| (S)-2-phenylpyrrolidine | Phenyl | TA-2 | 90 | >99.5 | nih.gov |
| (R)-2-(4-chlorophenyl)pyrrolidine | 4-Chlorophenyl | TA-1 | 80 | >99.5 | nih.gov |
| (S)-2-(4-chlorophenyl)pyrrolidine | 4-Chlorophenyl | TA-2 | 85 | >99.5 | nih.gov |
| (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 4-(Trifluoromethyl)phenyl | TA-1 | 70 | >99.5 | nih.gov |
| (S)-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 4-(Trifluoromethyl)phenyl | TA-2 | 75 | >99.5 | nih.gov |
Substrate Design Principles for Optimized Stereoselective Outcomes
The design of the substrate is a critical aspect of achieving high stereoselectivity in the synthesis of chiral pyrrolidines. Strategic placement of functional groups can pre-organize the substrate for a highly stereoselective cyclization or influence the interaction with the chiral catalyst.
One key principle is the use of protecting groups that can also act as directing groups. For example, in the Brønsted acid-catalyzed intramolecular hydroamination, the use of an electron-deficient nosyl protecting group on the nitrogen atom was found to be crucial for an efficient reaction. This is because it prevents the deactivation of the Brønsted acid catalyst by deprotonation. chemrxiv.org
Another important consideration is the nature and position of substituents on the substrate. In the synthesis of 2,5-disubstituted pyrrolidines, the reaction of chiral imines derived from (R)-phenylglycinol with Grignard reagents proceeds with complete diastereoselectivity. nih.gov The chiral auxiliary on the imine effectively controls the facial attack of the nucleophile.
Furthermore, the length of the tether connecting the reacting moieties in an intramolecular reaction can significantly impact the feasibility and stereochemical outcome of the cyclization. The substrate must be designed to adopt a low-energy transition state that leads to the desired stereoisomer.
Elucidation of Stereochemical Induction Mechanisms
Understanding the mechanism of stereochemical induction is essential for the rational design of new and improved stereoselective syntheses. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the study of non-linear effects, and computational modeling.
In the thiourea-catalyzed Cope-type hydroamination, the proposed mechanism involves a pericyclic pathway where the catalyst stabilizes the dipolar transition state through hydrogen bonding. nih.gov This stabilization is more effective for one of the diastereomeric transition states, leading to high enantioselectivity. nih.gov
For the asymmetric 'clip-cycle' synthesis of pyrrolidines catalyzed by a chiral phosphoric acid, DFT studies have supported the aza-Michael cyclization as the rate and stereochemical determining step. whiterose.ac.uk These calculations can accurately predict the formation of the major enantiomer by identifying the lowest energy transition state. The catalyst is believed to activate the substrate through hydrogen bonding, facilitating the intramolecular cyclization in a stereocontrolled manner.
In biocatalytic systems, the stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site. The substrate is precisely oriented within the active site, allowing the reaction to occur on only one face of the prochiral center, leading to the formation of a single enantiomer of the product. nih.gov
Catalytic Approaches in the Synthesis of Chiral Pyrrolidines
Organocatalysis
Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing a metal-free alternative for the construction of complex chiral molecules. nih.gov The use of small organic molecules as catalysts is attractive due to their ready availability, lower toxicity, and operational simplicity. nih.gov For the synthesis of chiral pyrrolidines, several organocatalytic strategies have been developed, leveraging different modes of substrate activation.
L-proline and its derivatives are among the most studied and successful organocatalysts, capable of mimicking the action of natural aldolase (B8822740) enzymes. nih.govresearchgate.net They operate through an enamine or iminium ion activation mechanism, effectively catalyzing a variety of asymmetric transformations. nih.govresearchgate.net The simple structure of proline, combined with its ability to control stereoselectivity via its carboxylic acid group and secondary amine, has made it a foundational catalyst. researchgate.netchemscene.com
The success of proline has spurred the development of numerous analogues designed to improve reactivity and selectivity. mdpi.com These modifications often involve altering the pyrrolidine (B122466) ring or the carboxylic acid group to fine-tune the catalyst's steric and electronic properties. For instance, diarylprolinol silyl (B83357) ethers, known as Hayashi-Jørgensen catalysts, have proven highly efficient for the asymmetric functionalization of aldehydes. nih.govtcichemicals.com Furthermore, prolinamides, derived from the condensation of proline with various amines, have been extensively used. These catalysts can act as bifunctional agents, where the amide N-H group provides additional hydrogen bonding to direct the stereochemical outcome of reactions. mdpi.comresearchgate.net For example, prolinamides derived from (1S,2R)-cis-1-aminoindan-2-ol have been effective in solvent-free aldol (B89426) reactions. unibo.it
| Catalyst Type | Reaction | Substrates | Key Features | Ref. |
| L-Proline | Intermolecular Aldol | Aldehydes, Ketones | Foundational catalyst, mimics aldolase enzymes. | nih.govtcichemicals.com |
| Hayashi-Jørgensen Catalysts | Michael Addition | Aldehydes, Nitroalkenes | Highly efficient diarylprolinol silyl ethers. | tcichemicals.com |
| Prolinamides | Aldol & Michael Additions | Aldehydes, Ketones, Nitroolefins | Bifunctional activation via hydrogen bonding. | mdpi.comresearchgate.netunibo.it |
| 4-Hydroxyprolinamides | Aldol Reaction | Isatins, Acetone | Hydroxyl group influences stereoselectivity. | mdpi.com |
Chiral Brønsted acids represent another major class of organocatalysts, activating substrates through protonation or hydrogen bonding. nih.gov This category includes catalysts with a wide range of acidities, from weakly acidic thioureas to strong phosphoric acids and N-triflyl phosphoramides. researchgate.netnih.gov Chiral phosphoric acids (CPAs), derived from BINOL, have been particularly successful in activating imines for various nucleophilic additions, including Mannich-type, Friedel-Crafts, and cycloaddition reactions. nih.gov
The synthesis of chiral pyrrolidines can be achieved using Brønsted acids to catalyze key bond-forming steps. For example, they can facilitate asymmetric cycloadditions or intramolecular cyclizations. acs.org While direct synthesis of (2R)-2-(2,4-difluorophenyl)pyrrolidine using this method is not widely documented, a patent for the synthesis of the similar (R)-2-(2,5-difluorophenyl)pyrrolidine utilizes a chiral acid in conjunction with borane (B79455) ammonia (B1221849) for an asymmetric reduction of a cyclic imine, which highlights the principle of using chiral acids to induce enantioselectivity. google.com More recently, even more powerful super Brønsted C–H acids have been developed, showing enhanced activity and selectivity in reactions like asymmetric protonation and amination of allylic alcohols. acs.org
| Catalyst Class | Activation Mode | Typical Reactions | Substrate Examples | Ref. |
| Chiral Phosphoric Acids (BPAs) | Imine Activation (H-bonding) | Mannich, Friedel-Crafts, Cycloadditions | Imines, Aldehydes | nih.govacs.org |
| N-Triflyl Phosphoramides (NTPAs) | Carbonyl Activation | Various, for less reactive substrates | Carbonyl compounds | nih.gov |
| Chiral Carboxylic Acids | Intermediate Acidity Catalysis | Activates specific sets of substrates | Varies | researchgate.net |
| Chiral C-H Acids (BPTMs) | Super Brønsted Acid Catalysis | Protonation, Amination | Silyl enol ethers, Allylic alcohols | acs.org |
The asymmetric Michael addition is a cornerstone of C-C bond formation in organic synthesis. Organocatalytic versions of this reaction are frequently used to construct precursors for chiral pyrrolidines. nih.gov Typically, a pyrrolidine-based catalyst, such as a proline derivative, activates an aldehyde or ketone to form a nucleophilic enamine, which then adds to a Michael acceptor like a nitroolefin. unibo.itnih.gov The resulting adduct can then be further manipulated and cyclized to yield the desired substituted pyrrolidine.
Researchers have designed new pyrrolidine-based organocatalysts specifically for this purpose, often featuring bulky substituents at the C2 position to create a defined chiral environment. nih.govnih.gov For instance, organocatalysts synthesized from (R)-glyceraldehyde acetonide have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. nih.govnih.gov The reaction conditions, including the catalyst loading, solvent, and presence of acidic or basic additives, can be fine-tuned to optimize both the diastereoselectivity and enantioselectivity of the Michael adducts. nih.gov
| Organocatalyst Source | Michael Acceptor | Michael Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |
| (R)-Glyceraldehyde Acetonide | trans-β-Nitrostyrene | 3-Phenylpropionaldehyde | 70:30 to 78:22 (syn) | up to ~68% (syn) | nih.gov |
| (R)-Glyceraldehyde Derivative | Various Nitroolefins | Aldehydes & Ketones | up to 98:2 | up to 99% | nih.gov |
| Prolinamide Derivative | Nitrostyrenes | Aldehydes | Moderate | Good | unibo.it |
Transition Metal Catalysis
Transition metal catalysis provides a complementary and often more powerful set of tools for the synthesis of chiral pyrrolidines. Catalysts based on metals like rhodium, copper, iridium, and palladium can facilitate a wide range of transformations, including hydrogenations, cyclizations, and C-H functionalization reactions, often with exceptional levels of stereocontrol. acs.orgmdpi.comnih.gov
Rhodium catalysts are highly versatile and have been employed in numerous methods for pyrrolidine synthesis. One prominent strategy involves the asymmetric arylation of imines with arylboronic acids, which can furnish chiral 2-aryl pyrrolidines. researchgate.net Another powerful approach is the rhodium-catalyzed C(sp³)–H amination, which allows for the direct formation of the pyrrolidine ring from a linear precursor through intramolecular C-H insertion of a nitrene intermediate. acs.org This method has been used to synthesize 2,5-disubstituted pyrrolidines with high stereocontrol. acs.org
Furthermore, rhodium catalysts are effective for formal [3+2] cycloadditions. For example, the reaction of C(3)-substituted indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors, catalyzed by a chiral rhodium(II) complex, yields complex pyrroloindoline structures with high enantioselectivity. acs.org Rhodium has also been used to catalyze the synthesis of pyrroles from dienyl azides, demonstrating its utility in constructing the core heterocyclic structure. organic-chemistry.orgnih.gov
| Reaction Type | Catalyst System | Substrates | Product Type | Key Outcome | Ref. |
| Asymmetric Arylation | Rhodium/Chiral Diene | N-Sulfonyl Indolylimines, Arylboronic acids | α-Aryl Indolyl-methanamines | High ee | researchgate.net |
| C(sp³)–H Amination | Rhodium(II) | Sulfonimidamides, Hydrocarbons | 2,5-Disubstituted Pyrrolidines | de novo synthesis from simple hydrocarbons | acs.org |
| [3+2] Cycloaddition | Rh₂(S-PTAD)₄ | C(3)-Substituted Indoles, Triazoles | Pyrroloindolines | Good yields, high enantioinduction | acs.org |
| Asymmetric Fluorination | Rhodium/Chiral Diene | Racemic Allylic Precursors | 1,2-Disubstituted Allylic Fluorides | Good yields, high ee | nih.govresearchgate.net |
Copper catalysis offers a cost-effective and efficient means to construct chiral pyrrolidines. Copper(II)-promoted intramolecular aminooxygenation of alkenes is a notable method for producing disubstituted pyrrolidines with high diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides cyclize to give predominantly 2,5-cis-pyrrolidines in excellent yields. nih.gov
Copper is also widely used in catalytic asymmetric [3+2] cycloadditions of azomethine ylides with olefins to produce highly substituted pyrrolidines. thieme-connect.comthieme-connect.com A significant recent development is the copper-catalyzed alkene diamination, which provides access to valuable 2-aminomethyl pyrrolidines with high enantioselectivity. rsc.org This reaction expands the toolkit for creating vicinal diamines, which are privileged structures in ligands and bioactive molecules. rsc.org The choice of chiral ligand is crucial in these copper-catalyzed systems to achieve high levels of asymmetric induction.
| Reaction Type | Catalyst System | Substrates | Product Type | Key Outcome | Ref. |
| Intramolecular Aminooxygenation | Copper(II) / (R,R)-Phbox | 4-Pentenyl sulfonamides | Disubstituted Pyrrolidines | High diastereoselectivity (cis or trans) | nih.gov |
| Alkene Diamination | Copper / Chiral Ligand | γ-Alkenyl sulfonamides, Amines | 2-Aminomethyl Pyrrolidines | High enantioselectivity | rsc.org |
| [3+2] Cycloaddition | Copper(II) / Chiral Diamine | Amino acids, Picolinaldehydes, Olefins | Highly Substituted Pyrrolidines | Enantioselective three-component coupling | thieme-connect.com |
| Conjugate Addition | Copper / Transaminase | ω-Chloroketones | 2-Aryl Pyrrolidines | Biocatalytic, high ee | acs.org |
Gold-Catalyzed Processes
Gold catalysis has emerged as a powerful tool for the synthesis of complex cyclic compounds, including chiral pyrrolidines. acs.org Gold catalysts, known for their ability to activate alkynes and other carbon-carbon multiple bonds, facilitate a range of cyclization reactions. nih.gov
A notable application is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgnih.gov This method provides access to various enantioenriched pyrrolidines in high yields and excellent enantioselectivities. acs.orgnih.gov The process represents a novel approach, combining homogeneous gold catalysis with organosilane reduction. acs.org In this tandem sequence, gold plays a dual catalytic role. acs.org The synthetic utility of this protocol has been demonstrated through the formal synthesis of the natural product (−)-irniine. acs.org
Researchers have also developed a new generation of chiral gold(I) catalysts based on JohnPhos-type ligands that feature a remote C2-symmetric 2,5-diarylpyrrolidine. nih.govresearchgate.net These catalysts have been successfully applied in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. nih.govchemrxiv.org The design of these catalysts allows for systematic structural variations, such as altering substitutions on the aryl rings or replacing the phosphine (B1218219) with an N-heterocyclic carbene (NHC), to optimize enantioselectivity. nih.govresearchgate.net DFT calculations and a tool known as NEST (Non-covalent interaction/Energy/Steric analysis Tool) have been used to analyze the chiral binding pockets of these catalysts, revealing that attractive non-covalent interactions between the substrate and catalyst guide the enantioselective folding. nih.govchemrxiv.org
Table 1: Examples of Chiral Gold(I) Catalysts and Their Applications Data is illustrative and compiled from research findings.
| Catalyst Type | Reaction | Application | Reference |
| Gold(I) with Chiral Sulfonamides | Tandem Cycloisomerization/Hydrogenation | Synthesis of Enantioenriched Pyrrolidines | acs.org, nih.gov |
| JohnPhos-type Ligand with C2-chiral Pyrrolidine | Intramolecular [4+2] Cycloaddition | Synthesis of 1,2-dihydronaphthalenes | researchgate.net |
| NHC-Gold(I) Complex | Enantioselective Cycloisomerization | Synthesis of Polycyclic Derivatives | researchgate.net |
Palladium-Mediated Reactions
Palladium catalysis offers a versatile platform for the asymmetric synthesis of chiral pyrrolidines through various cross-coupling and carboamination reactions. These methods provide routes to enantiomerically enriched 2-substituted pyrrolidine derivatives. nih.gov
One significant strategy is the palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides that have a pendent amine. nih.govrsc.org This reaction, utilizing a Pd/GF-Phos catalyst system, allows for the synthesis of a range of chiral pyrrolidines in good yields (45–93%) and high enantiomeric ratios (up to 96.5:3.5 er). nih.govrsc.org The proposed catalytic cycle involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by the formation of a palladium carbene and subsequent migratory insertion to generate a π-allylpalladium intermediate. nih.govrsc.org This method has been applied to the efficient synthesis of the natural product (−)-norruspoline. nih.gov
Another powerful approach is the enantioselective palladium-catalyzed carboamination of alkenes. nih.gov This transformation couples readily available N-Boc-pent-4-enylamines with aryl or alkenyl bromides to produce 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines with up to 94% ee. nih.gov The reaction is notable for proceeding via an enantioselective syn-aminopalladation mechanism. nih.gov This methodology was successfully used in a concise asymmetric synthesis of (−)-tylophorine, a phenanthroindolizidine alkaloid. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Chiral Pyrrolidines Data is illustrative and compiled from research findings.
| Reaction Type | Catalyst System | Substrates | Product Type | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Carbenylative Amination | Pd/GF-Phos | (E)-vinyl iodides, N-tosylhydrazones | 2-Substituted Pyrrolidines | 45–93% | up to 96.5:3.5 er | nih.gov, rsc.org |
| Asymmetric Alkene Carboamination | Pd with Chiral Bis-phosphine | N-Boc-pent-4-enylamines, Aryl/Alkenyl Bromides | 2-(Aryl/Alkenylmethyl)pyrrolidines | Good | up to 94% ee | nih.gov |
Silver and Zinc Catalysis
Silver and zinc catalysts provide alternative and complementary routes for the construction of chiral pyrrolidine rings, often through multicomponent reactions and cycloadditions.
Silver(I) catalysis is effective in promoting asymmetric multicomponent reactions. For instance, highly functionalized pyrrolidines can be synthesized in a single step through a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process. acs.org In this reaction, Oppolzer's camphorsultam serves as a chiral auxiliary, controlling the stereochemistry of the newly formed centers. acs.org More recently, a relay catalytic system involving silver acetate (B1210297) and a chiral pyrrolidinopyridine (PPY) has been developed for the cycloisomerization/(2 + 3) cycloaddition of enynamides. nih.gov This dual system generates bispirocyclopentene pyrazolone (B3327878) products with high stereoselectivity, and these products have shown potential as PDE1B inhibitors. nih.gov The mechanism involves the silver-catalyzed cycloisomerization of the enynamide to form an azadiene intermediate, which then undergoes a (2+3) cycloaddition with an allylic ylide generated by the chiral PPY catalyst. nih.gov
Zinc-based catalysts are also valuable in pyrrolidine synthesis. Chiral zinc catalysts have been developed for various asymmetric transformations. researchgate.net For example, Zn(NTf2)2 has been used to catalyze the reaction of benzyl-protected propargyl amines with 1,1-cyclopropane diesters, affording highly functionalized piperidines, with the potential for extension to pyrrolidine systems. nih.gov A more recent development involves the catalytic asymmetric synthesis of zinc metallacycles through the reductive coupling of alkynes and imines, using zinc as the reductant. organic-chemistry.org This process generates a versatile organozinc product that can be further functionalized, providing a novel entry to chiral allylic amines and, by extension, related nitrogen heterocycles. organic-chemistry.org
Ruthenium Catalysis
Ruthenium catalysts offer unique pathways for synthesizing polysubstituted pyrrolidines, including formal cycloadditions and C-H activation strategies.
A one-pot, asymmetric synthesis of polysubstituted pyrrolidines has been achieved through a ruthenium-catalyzed formal [3+1+1] cycloaddition of a diazoacetophenone, an aniline (B41778), and an enal. thieme-connect.com This method, employing a Ru(II)/iminium cocatalysis system, produces a wide range of chiral pyrrolidines in moderate to good yields (up to 65%) and with excellent enantioselectivity (up to 98% ee) and diastereoselectivity (>20:1). thieme-connect.com Another innovative approach involves the ruthenium-catalyzed diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates under mild conditions. nih.govacs.org This reaction proceeds through key enol and imine ester intermediates, yielding pyrrolidines with four contiguous stereocenters. acs.org
Furthermore, ruthenium catalysts have been utilized for the C(sp³)–H α-alkylation of pyrrolidines. acs.org A catalytic system comprising [RuCl₂(PPh₃)₃], AgOTf, and BINAP enables the atom-economical addition of C(sp³)–H bonds onto unactivated alkenes, providing a direct method for functionalizing the pyrrolidine ring. acs.org
Photoredox Catalysis and Synergistic Dual Catalytic Systems
The convergence of photoredox catalysis with other catalytic modes has created powerful synergistic systems for organic synthesis. acs.orgnih.gov These dual-catalyst strategies allow for the activation of substrates through photoinduced electron transfer, generating reactive radical ion intermediates that can be manipulated by a second, non-photochemical catalyst. acs.org
This approach has been applied to the synthesis of pyrrolidines via formal [3+2] cycloadditions. One method involves the reaction of aryl cyclopropyl (B3062369) ketones with hydrazones, enabled by photoredox catalysis. researchgate.net A key innovation in this system is the use of a redox auxiliary strategy, which facilitates the photoreductive activation of the cyclopropyl ketone without requiring an external amine co-reductant, thereby expanding the scope of compatible C=N electrophiles. researchgate.net The combination of Lewis acid and photoredox catalysis has also been shown to enable intermolecular [3+2] cycloadditions between aryl cyclopropyl ketones and a broad range of alkenes. researchgate.net
Pyrrolidine-based organocatalysts themselves have been integrated into photoredox systems. sci-hub.ru The inherent ability of chiral pyrrolidines to form enamine intermediates can be coupled with a photocatalyst to achieve enantioselective radical reactions, demonstrating the versatility of this privileged scaffold in modern synthetic chemistry. sci-hub.ru
Lewis Acid Catalyzed Pyrrolidine Formations
Lewis acid catalysis is a cornerstone of organic synthesis and has been widely applied to the construction of pyrrolidine rings through various cyclization and cycloaddition reactions.
One prominent example is the Lewis acid-catalyzed enantioselective Friedel–Crafts alkylation of pyrroles. acs.org Using a catalyst system of Zn(OTf)₂ with a chiral ligand in an aqueous medium, the reaction of pyrroles with 2-enoyl-pyridine N-oxides affords Friedel–Crafts alkylation products in high yields and excellent enantioselectivities. acs.org The N-H group of the pyrrole (B145914) was found to be crucial for achieving high stereocontrol. acs.org
Lewis acids also mediate tandem reaction sequences for pyrrolidine synthesis. A diastereoselective synthesis of pyrrolidines has been developed from chiral N-allyl oxazolidines via a tandem hydrozirconation followed by a stereoselective Lewis acid-mediated cyclization. nih.gov Furthermore, MgI₂ has been shown to promote the reaction of donor-acceptor cyclopropanes with 1,3,5-triazinanes to form substituted pyrrolidines. organic-chemistry.org These examples highlight the utility of Lewis acids in activating substrates and controlling stereochemistry in the formation of the pyrrolidine core.
Ligand Design and Applications Involving Pyrrolidine Scaffolds
Pyrrolidine (B122466) Derivatives as Chiral Ligands in Asymmetric Catalysis
Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, serving both as organocatalysts and as ligands for transition metals. mdpi.com The seminal role of proline, the parent structure, in catalyzing asymmetric aldol (B89426) and Diels-Alder reactions opened the floodgates to the development of a vast library of modified pyrrolidine catalysts. nih.govunibo.it These catalysts typically operate through enamine or iminium ion intermediates, where the stereochemistry is dictated by the chiral environment of the pyrrolidine scaffold.
The introduction of an aryl group at the C2 position, as in (2R)-2-(2,4-difluorophenyl)pyrrolidine, creates a robust chiral environment. The aryl substituent provides steric bulk that can effectively shield one face of the reactive intermediate, directing the approach of the substrate from the less hindered side. Furthermore, the electronic nature of the aryl ring, modified here by two electron-withdrawing fluorine atoms, can influence the electronic properties of the catalyst and its intermediates. Fluorine substitution is a known strategy to modulate the conformational and catalytic behavior of such systems. mdpi.com For instance, fluorinated dipeptides based on proline have been designed to enhance hydrogen bonding interactions and alter the catalyst's conformation in the transition state, thereby improving performance in asymmetric aldol reactions. nih.gov
These 2-arylpyrrolidine scaffolds have been successfully incorporated into various catalytic systems, demonstrating their versatility. They are key components in hydrogen-bond donor (HBD) catalysts, where the aryl group can participate in crucial noncovalent interactions (NCIs) that stabilize the transition state and enhance enantioselectivity. nih.gov
Rational Design Principles for Pyrrolidine-Based Ligand Architectures
The rational design of pyrrolidine-based ligands is a nuanced process that balances steric hindrance, electronic effects, and conformational rigidity to achieve high stereoselectivity. The pyrrolidine ring itself offers a rigid scaffold that reduces the number of accessible conformations, which is a critical factor in creating a well-defined chiral pocket around a metal center. nih.gov
Key design principles for these architectures include:
Steric Shielding: The substituent at the C2-position is pivotal. A bulky group like the 2,4-difluorophenyl moiety in this compound is intended to create a significant steric bias. This directs the substrate's approach, effectively differentiating between the two enantiotopic faces of the prochiral substrate. Studies on various 2-arylpyrrolidine catalysts have shown that the nature and substitution pattern of the aryl group are crucial variables in determining enantioselectivity. nih.gov
Electronic Tuning: The electronic properties of the ligand can be modulated to influence the reactivity of the metal center. Electron-withdrawing groups, such as the fluorine atoms on the phenyl ring, can decrease the electron density at the metal, potentially enhancing its Lewis acidity and catalytic activity. This electronic tuning is a common strategy in optimizing catalyst performance. nih.gov
Conformational Rigidity: Introducing additional structural elements, such as methyl groups on the pyrrolidine ring or incorporating the ring into a larger, more complex structure like a peptide or a ferrocene backbone, can further restrict conformational freedom. nih.govnih.gov This rigidity leads to a more predictable and well-defined transition state, which often translates to higher enantiomeric excesses. nih.gov
Bifunctionality: Many advanced ligand designs incorporate a second functional group capable of interacting with the substrate. This can be a hydrogen-bond donor (like a thiourea (B124793) or squaramide), a Lewis basic site, or another coordinating atom. This secondary interaction helps to orient the substrate in a specific way relative to the catalytic center, a principle known as bifunctional catalysis. nih.gov
The design of peptidic catalysts, for example, shows that even small structural modifications can significantly alter conformational and catalytic behavior, making purely rational design challenging but highlighting the importance of precise structural control. nih.gov Data-driven techniques are increasingly being used to explore these complex structure-function relationships to better predict the optimal catalyst design for a given reaction. nih.gov
Ferrocene-Pyrrolidine Hybrid Ligands for Asymmetric Hydrogenation
Ferrocene-based ligands represent a privileged class in asymmetric catalysis, largely due to their unique structural features, including planar chirality and a rigid backbone. nih.govresearchgate.net The combination of a ferrocene scaffold with a chiral pyrrolidine unit, such as this compound, creates powerful hybrid ligands that merge central and planar chirality, often leading to exceptional levels of stereocontrol. nih.gov
These ferrocene-pyrrolidine ligands have proven particularly effective in rhodium- and iridium-catalyzed asymmetric hydrogenations of various olefins, including dehydroamino acid esters and α-aryl enamides. nih.govnih.gov The design of these ligands often involves attaching phosphorus-based donor groups to both the ferrocene core and the pyrrolidine nitrogen, creating a bidentate P,P or P,N ligand that can chelate to the metal center. nih.gov
In a representative study, a series of chiral pyrrolidine-substituted ferrocene-derived ligands were synthesized and applied to the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and α-aryl enamides. The results, summarized in the table below, demonstrate the high efficiency of these systems.
| Ligand | Substrate | Conversion (%) | ee (%) | Configuration |
|---|---|---|---|---|
| Ferrocene-Pyrrolidine-Phosphine-Phosphoramidite L8 | Methyl-2-acetamido-3-phenylacrylate | >99 | >99.9 | R |
| Ferrocene-Pyrrolidine-Phosphine-Phosphoramidite L8 | Methyl-2-acetamidocinnamate | >99 | >99.9 | R |
| Ferrocene-Pyrrolidine-Phosphine-Phosphoramidite L8 | N-(1-(4-methoxyphenyl)vinyl)acetamide | >99 | 97.7 | S |
| Ferrocene-Pyrrolidine-Phosphine-Phosphoramidite L8 | N-(1-(4-chlorophenyl)vinyl)acetamide | >99 | 95.5 | S |
Table 1. Performance of a Ferrocene-Pyrrolidine Hybrid Ligand (L8) in Rh-Catalyzed Asymmetric Hydrogenation. nih.gov Data is illustrative of the high performance of this ligand class.
The success of these ligands stems from the well-defined and sterically demanding chiral pocket they create around the metal. The ferrocene backbone provides rigidity, while the pyrrolidine unit, substituted with an aryl group, contributes a key stereocontrol element. The electronic asymmetry generated by using two different phosphorus donor atoms can further modulate the catalyst's activity and selectivity. nih.gov
Phosphorus-Based Pyrrolidine Ligands and Their Catalytic Performance
The incorporation of phosphorus donor atoms is a cornerstone of ligand design for transition metal catalysis. nih.gov Attaching phosphine (B1218219), phosphite, or phosphoramidite moieties to a chiral pyrrolidine scaffold like this compound generates ligands that combine the steric and electronic features of both components. The pyrrolidine nitrogen is a convenient handle for introducing a phosphorus-containing group, leading to the formation of versatile P,N-bidentate ligands. Alternatively, phosphorus groups can be attached to other parts of a more complex pyrrolidine-based structure. nih.gov
The performance of these ligands is highly dependent on the nature of the phosphorus group:
Phosphines: Generally electron-rich and good σ-donors, they are widely used in a variety of catalytic reactions. Chiral phosphine ligands are central to many industrial asymmetric hydrogenation processes.
Phosphites and Phosphoramidites: These are more π-accepting than phosphines, which can modulate the electronic properties of the metal center differently. Phosphoramidite ligands derived from chiral backbones have shown excellent performance in asymmetric hydrogenations and other transformations. nih.gov
A notable example is the development of phosphine-phosphoramidite ligands where the pyrrolidine unit is part of a larger ferrocenyl structure. nih.gov These ligands create a unique electronic and steric environment, leading to high enantioselectivities in Rh-catalyzed hydrogenations. nih.gov Another approach involves the synthesis of pyrrolidine-2-phosphonic acid phenyl monoester (PPAPM), which has been shown to be a versatile and efficient bidentate ligand for copper-catalyzed C-N, C-O, and P-C bond formation reactions, greatly increasing the reactivity of the copper catalyst. nih.gov
The catalytic performance of these ligands is showcased in numerous asymmetric reactions. For example, P-chiral phosphine ligands are known for their high efficiency and enantioselectivity in asymmetric hydrogenations. nih.govtcichemicals.com The rigidity and electronic properties of ligands derived from pyrrolidine scaffolds contribute significantly to their success.
| Ligand Type | Metal | Reaction Type | Typical ee (%) |
|---|---|---|---|
| P-Chiral Bisphospholane (TangPhos) | Rhodium | Hydrogenation of α-dehydroamino acids | >99 |
| P-Chiral Bisphospholane (TangPhos) | Rhodium | Hydrogenation of α-arylenamides | >99 |
| Ferrocene-Phosphine-Aminophosphine | Palladium | Allylic Alkylation | Up to 98 |
| Pyrrolidine-2-phosphonic acid monoester | Copper | N-Arylation of Amines | (Not applicable) High Yields |
Table 2. Catalytic Performance of Representative Phosphorus-Based Ligand Types. nih.gov This data illustrates the effectiveness of chiral phosphorus ligands in various asymmetric transformations.
Exploration of Pyrrolidine-Containing Ligands in Diverse Asymmetric Transformations
Beyond asymmetric hydrogenation, ligands built upon the pyrrolidine framework have been explored in a wide array of asymmetric transformations. The versatility of the scaffold allows for its adaptation to the specific steric and electronic demands of different reactions.
Michael Additions: Chiral pyrrolidine derivatives, acting as organocatalysts, are highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. nih.gov This reaction proceeds via an enamine intermediate, with the pyrrolidine catalyst controlling the facial selectivity of the nucleophilic attack. Squaramide-based catalysts incorporating a chiral pyrrolidine unit have been developed for cascade aza-Michael/Michael additions to synthesize highly functionalized chiral trisubstituted pyrrolidines with excellent stereocontrol. rsc.org
Aldol Reactions: Asymmetric aldol reactions are a classic application for proline and its derivatives. nih.gov More complex pyrrolidine-based peptides and prolinamides have been designed to catalyze aldol reactions between various ketones and aldehydes, often with high diastereo- and enantioselectivity. researchgate.net The additional functional groups in these catalysts can participate in hydrogen bonding networks that organize the transition state assembly. nih.gov
Cycloaddition Reactions: The pyrrolidine scaffold is instrumental in catalyzing asymmetric cycloaddition reactions. Organocatalytic [3+2] cycloadditions involving azomethine ylides are a powerful method for synthesizing substituted pyrrolidines. mdpi.com Furthermore, pyrrolidine-based catalysts have been employed in [4+3] and [5+2] cycloadditions, enabling the construction of complex polycyclic systems with high enantioselectivity. nih.govnih.gov For instance, a dual catalyst system featuring a chiral primary aminothiourea derived from a pyrrolidine scaffold promotes highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates. nih.gov Similarly, catalytic asymmetric [3+2] cycloadditions have been developed for the stereodivergent synthesis of complex chiral indolyl-pyrrolidines. nih.gov
The continuous exploration of pyrrolidine-containing ligands and catalysts in these and other transformations underscores the enduring importance of this chiral scaffold in the ongoing quest for new and efficient methods for asymmetric synthesis. mdpi.com
Advanced Derivatives and Analogues of 2r 2 2,4 Difluorophenyl Pyrrolidine: Synthesis and Research Potential
Synthesis of Novel Functionalized Pyrrolidine (B122466) Derivatives
The versatility of the pyrrolidine scaffold is evident in the diverse range of derivatives that can be synthesized through various chemical transformations. researchgate.netdntb.gov.ua These methods often involve either the functionalization of a pre-existing pyrrolidine ring, such as proline or its derivatives, or the construction of the ring from acyclic precursors. dntb.gov.ua
Alpha-Deuterated Pyrrolidines: Stereoselective Incorporation
The site-specific incorporation of deuterium (B1214612) into bioactive molecules is a valuable strategy for optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). rsc.org A significant challenge lies in creating deuterium-containing stereogenic centers with precision. rsc.org
A catalytic asymmetric method has been developed for synthesizing enantioenriched α-deuterated pyrrolidine derivatives. rsc.org This strategy combines H/D exchange (H/D-Ex) with a 1,3-dipolar cycloaddition (1,3-DC). The process involves the direct conversion of glycine-derived aldimine esters into their deuterated forms using heavy water (D₂O) as an inexpensive and safe deuterium source. rsc.org A Cu(I) catalyst facilitates the H/D exchange. This is followed by the generation of an N-metallated α-deuterated azomethine ylide, which then undergoes the cycloaddition. rsc.org This method produces α-deuterated chiral pyrrolidines in good yields, with high stereoselectivity and significant levels of deuterium incorporation. rsc.org The synthetic utility has been demonstrated in the synthesis of a deuterium-labeled MDM2 antagonist, idasanutlin (B612072) (RG7388). rsc.org
Another approach utilizes a chiral diketopiperazine scaffold for the stereoselective synthesis of α-²H-labelled (S)-α-amino acids, which can be precursors or analogues to functionalized pyrrolidines. nih.gov This method involves the efficient mono-alkylation of the chiral template, followed by a highly selective second alkylation to produce a 1,4-cis adduct as the sole diastereoisomer. nih.gov
Hydroxyl- and Carboxyl-Substituted Pyrrolidines
Hydroxyl and carboxyl groups are crucial functional handles in medicinal chemistry, often introduced to modulate solubility and provide points for further chemical modification. Proline and 4-hydroxyproline (B1632879) are common starting materials for synthesizing more complex pyrrolidine-containing drugs. nih.govmdpi.com
The synthesis of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid, a key intermediate, highlights these transformations. guidechem.com The carboxyl group in this compound can be reduced to a hydroxyl group or undergo condensation with alcohols to form esters, demonstrating its utility in organic synthesis. guidechem.com Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has also been described, starting from 4-hydroxyproline to create diverse side chains suitable for oligomer synthesis. researchgate.net
Specific synthetic routes have been developed for hydroxylated pyrrolidines. For instance, a multi-step synthesis can yield hydroxylated and fluorinated pyrrolidine derivatives. researchgate.net Another method for synthesizing R-2-(2,5-difluorophenyl)pyrrolidine involves a 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butylcarboxylate intermediate, which undergoes acid-catalyzed dehydration and deprotection. google.com Furthermore, polyhydroxylated pyrrolidine analogues, which can act as potent enzyme inhibitors, have been synthesized from polyhydroxylated cyclic nitrones derived from carbohydrates like D-xylose. nih.gov
N-Substituted Pyrrolidine Derivatives
Modification at the pyrrolidine nitrogen (N-substitution) is a common strategy to alter the pharmacological properties of the resulting compounds. A variety of N-substituted derivatives have been synthesized, showcasing the chemical tractability of the pyrrolidine nitrogen.
One approach involves the reaction of a trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt with various substituted benzoyl chlorides and benzyl (B1604629) bromides. nih.gov This method yields a library of novel amide and amine derivatives, specifically trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone and trans-1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole compounds. nih.gov
Another general method for creating N-substituted pyrroles, a related aromatic heterocycle, is the Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound like acetonylacetone with primary amines. mdpi.com This reaction has been shown to be effective with various amines, including aniline (B41778) derivatives, benzylamines, and even o-phenylenediamine, under solvent-free conditions using commercially available aluminas as catalysts. mdpi.com While this produces pyrroles, similar condensation strategies can be adapted for pyrrolidine synthesis. For example, N-substituted pyrrolidine-2-ones can be prepared by condensing primary amines with γ-butyrolactone (GBL) at high temperatures. rdd.edu.iq
The synthesis of N(1)-substituted analogues of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has also been described, leading to compounds with varying activities as agonists, partial agonists, or antagonists at metabotropic glutamate (B1630785) receptors. nih.gov
Pyrrolidine-2,5-dione and Pyrrolidinone Analogues
Pyrrolidinone (a lactam) and pyrrolidine-2,5-dione (a succinimide) moieties are important structural motifs found in many biologically active compounds. researchgate.netrdd.edu.iq
Pyrrolidine-2-one can be synthesized by reacting ammonia (B1221849) or primary amines with γ-butyrolactone (GBL) or through the partial hydrogenation of succinimide (B58015). rdd.edu.iq A number of pyrrolidine-2-one derivatives have been prepared starting from the lactamization of GBL with hydrazine (B178648) hydrate, which produces 1-aminopyrrolidine-2-one, a versatile intermediate for further reactions. rdd.edu.iq
Pyrrolidine-2,5-dione derivatives can be synthesized using anthranilic acid as a starting material. researchgate.net In one pathway, anthranilic acid is reacted with acid anhydrides like phthalic or succinic anhydride (B1165640) to form the corresponding pyrrolidine-2,5-dione derivatives. researchgate.net The reaction progress can be monitored by the disappearance of carboxylic and amidic carbonyl bands in FTIR spectra and the appearance of a strong band for the lactamic carbonyl group. researchgate.net
These scaffolds are recognized as key components in drug discovery, contributing to the development of compounds for treating a range of diseases. nih.govdntb.gov.ua
Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their wide range of biological activities and their ability to act as versatile ligands for metal chelation. researchgate.netjocpr.com The synthesis of pyrrolidine-based thiosemicarbazones involves combining the pyrrolidine moiety with a thiosemicarbazide (B42300) group, often via a benzaldehyde (B42025) linker. researchgate.netnih.gov
A general synthetic route involves the reaction of pyrrolidine with 4-fluorobenzaldehyde (B137897) to produce 4-(pyrrolidin-1-yl)benzaldehyde. nih.gov This intermediate is then condensed with various substituted thiosemicarbazides to yield a series of 4-pyrrolidine-based thiosemicarbazones. nih.gov These compounds have been investigated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov
The synthesis typically involves a condensation reaction between a substituted benzaldehyde and a thiosemicarbazide, often catalyzed by a small amount of acid. researchgate.netjocpr.comnih.gov The resulting thiosemicarbazones can be characterized using spectroscopic techniques. researchgate.netnih.gov
Table 1: Synthesis of Pyrrolidine-Derived Thiosemicarbazones
| Starting Materials | Reaction Type | Product Class | Research Focus | Citation |
|---|---|---|---|---|
| Pyrrolidine, 4-fluorobenzaldehyde, Thiosemicarbazides | N-arylation followed by condensation | 4-Pyrrolidine-based thiosemicarbazones | DHFR Inhibition | nih.gov |
| Benzaldehyde with heterocycles, Thiosemicarbazides | Condensation | Thiosemicarbazone derivatives | Antitumor Activity | researchgate.net |
| Various aldehydes/ketones, Thiosemicarbazide/4-phenylthiosemicarbazide | Condensation | Thiosemicarbazide derivatives | Antitubercular Activity | nih.gov |
Pyrrolidine Scaffolds in Target-Oriented Synthesis Research
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and target-oriented synthesis due to its inherent structural properties. researchgate.netdntb.gov.ua Its non-planar, puckered nature, a phenomenon known as "pseudorotation," provides an enhanced three-dimensional (3D) coverage compared to flat aromatic rings. nih.govresearchgate.net This 3D character is highly advantageous for exploring pharmacophore space and designing molecules that can fit into the complex binding sites of biological targets like proteins and enzymes. nih.gov
The presence of up to four stereogenic centers in a substituted pyrrolidine ring allows for the generation of a large number of stereoisomers (up to 16), enabling fine-tuning of the spatial orientation of substituents to achieve optimal target binding and biological activity. nih.gov Chiral amino acids like L-proline and 4-hydroxy-L-proline are frequently used as building blocks to construct complex, optically pure pyrrolidine-containing molecules for drug discovery programs. nih.govmdpi.com
In the context of fragment-based lead discovery, appropriately substituted pyrrolidines are valuable because they provide good coverage of functional vector space. nih.gov Robust and flexible synthetic chemistries, such as the metal-catalyzed asymmetric 1,3-dipolar cycloaddition, can generate diverse libraries of stereochemically enriched pyrrolidine fragments that sample unique regions of 3D molecular space. nih.gov These fragments serve as starting points for optimization into potent and selective drug candidates. The pyrrolidine scaffold is integral to the structure of numerous approved drugs, highlighting its success in target-oriented synthesis. mdpi.com
Table 2: Research Applications of Pyrrolidine Scaffolds
| Research Area | Key Feature of Pyrrolidine Scaffold | Example Application | Citations |
|---|---|---|---|
| Drug Discovery | 3D coverage and stereochemistry | Design of novel bioactive compounds | researchgate.net, nih.gov, dntb.gov.ua |
| Fragment-Based Lead Discovery | Exploration of 3D molecular space | Synthesis of homochiral fragment libraries | nih.gov |
| Diversity-Oriented Synthesis | Access to energetically favorable conformations | Generation of diverse pyrrolidine derivatives | researchgate.net |
| Synthesis of Approved Drugs | Versatile building block | Precursors for drugs like Avanafil, Enalapril, and Elbasvir | nih.gov, mdpi.com |
Design and Synthesis of Pyrrolidine-Containing Scaffolds for Biological Evaluation
The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds. nih.gov Its derivatives are crucial intermediates for synthesizing a wide array of bioactive molecules, playing a significant role in the drug design and development process. nih.gov The strategic incorporation of fluorine atoms can further modulate a molecule's physical and chemical properties, such as stability, lipophilicity, and reactivity, which is advantageous for creating lead compounds in drug discovery. sigmaaldrich.com
Factor Xa Inhibitors
Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a prime target for the development of new antithrombotic agents. researchgate.net Medicinal chemistry strategies have focused on discovering novel FXa inhibitors to prevent and treat thrombotic diseases. researchgate.net The pyrrolidinone scaffold has been recognized for its importance in presenting binding groups to the S1 and S4 sub-pockets of the FXa enzyme. researchgate.net
Research into pyrrolidine-based structures has yielded potent inhibitors. A series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides were investigated, leading to a clinical candidate, R1663, which demonstrated excellent selectivity and favorable pharmacokinetic properties. nih.gov This highlights the utility of the pyrrolidine core in achieving high-potency FXa inhibition. While these specific compounds are not directly synthesized from (2R)-2-(2,4-difluorophenyl)pyrrolidine, they underscore the value of the pyrrolidine scaffold in this therapeutic area.
| Scaffold/Derivative Class | Target | Key Research Findings | Citations |
|---|---|---|---|
| Sulfonamidopyrrolidin-2-one-based | Factor Xa | Incorporation of biaryl P4 groups led to highly potent inhibitors with significant anticoagulant activities. | researchgate.net |
| (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides | Factor Xa | A clinical candidate (R1663) was identified with excellent selectivity and good pharmacokinetic profiles in rats and monkeys. | nih.gov |
| Anthranilamide-based with P4 benzamidine | Factor Xa | P1 neutral, P4 benzamidine-based inhibitors displayed pharmacokinetic profiles suitable for oral anticoagulants. | lookchem.com |
Anti-inflammatory Agents
Pyrrolidine derivatives have also been explored for their potential as anti-inflammatory agents. nih.gov Inflammation is a natural defense mechanism that can lead to chronic conditions when dysregulated. nih.gov The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research. nih.gov
Studies have shown that various pyrrolidine derivatives possess anti-inflammatory and analgesic properties. For instance, new derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines were evaluated for their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Among the tested compounds, some exhibited significant anti-inflammatory effects, suggesting they could be promising lead compounds for new NSAIDs. nih.gov Another study on a succinimide derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated inhibitory potential against COX-2 and 5-LOX enzymes, further supporting the role of the pyrrolidine core in developing anti-inflammatory drugs. nih.gov
| Scaffold/Derivative Class | Target Enzyme(s) | Key Research Findings | Citations |
|---|---|---|---|
| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1, COX-2 | Compounds A-1 and A-4 showed the highest anti-inflammatory and analgesic activities, respectively, and are considered promising leads for NSAID development. | nih.gov |
| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, 5-LOX | Showed inhibitory activity with IC50 values of 314, 130, and 105 μg/mL for COX-1, COX-2, and 5-LOX, respectively. Also showed in vivo anti-inflammatory effects. | nih.gov |
Dihydrofolate Reductase Inhibitors
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors, making it a well-established target for antimicrobial and anticancer therapies. mdpi.comnih.gov DHFR inhibitors block the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of folates and subsequent cell death. mdpi.comnih.gov
The search for novel DHFR inhibitors has led to the synthesis of various heterocyclic compounds, including those with pyrimidine (B1678525) and pteridine (B1203161) cores. wikipedia.orgnih.gov For example, two series of nonclassical antifolates, 2,4-diamino-5-deaza and 5,10-dideaza compounds, were synthesized as inhibitors of DHFR from opportunistic pathogens. nih.gov While the direct synthesis of DHFR inhibitors from a this compound scaffold is not prominently documented, the broader class of pyrimidine-containing antifolates, such as Trimethoprim, are mainstays in this field. mdpi.com The development of novel scaffolds remains a key objective, particularly for overcoming drug resistance. mdpi.com
Development of Pyrrolidine-Based Molecular Probes and Chemical Building Blocks
Fluorinated compounds are highly sought after as chemical building blocks in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.com The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Specifically, polyfluoroalkyl-substituted pyrroles have been developed as building blocks for creating fluorinated pyrrolidine-containing alkaloids. nuph.edu.ua Similarly, 2-aryl-6-polyfluoroalkyl-4-pyrones serve as versatile building blocks for constructing various fluorinated azaheterocycles. mdpi.com
Conclusion and Future Research Directions
Current Challenges and Opportunities in Enantioselective (2R)-2-(2,4-difluorophenyl)pyrrolidine Synthesis
The creation of single-enantiomer 2-aryl-pyrrolidines like this compound presents a significant synthetic challenge. The primary goal is to achieve high enantioselectivity, ensuring the formation of the desired (R)-enantiomer exclusively, as different stereoisomers can exhibit vastly different biological activities. nih.gov
Current Challenges: Traditional methods for asymmetric synthesis often rely on stoichiometric chiral auxiliaries or organometallic reagents, which can have significant drawbacks. nih.govwhiterose.ac.uk For instance, asymmetric lithiation of N-Boc pyrrolidine (B122466) followed by electrophilic quenching is a common strategy, but it necessitates cryogenic temperatures (e.g., -78 °C) and the use of pyrophoric reagents like organolithiums, posing safety and scalability concerns. google.comwhiterose.ac.uk Furthermore, some catalytic routes may suffer from low enantioselectivity, requiring additional, often inefficient, purification steps to isolate the optically pure compound. google.com For example, one route to a similar compound yielded only 75-85% enantioselectivity, necessitating further purification that complicates the process and increases costs. google.com
Opportunities for Advancement: The limitations of existing methods have spurred the development of more efficient and sustainable alternatives. A significant opportunity lies in the field of biocatalysis. The use of enzymes like transaminases for the asymmetric synthesis of 2-substituted pyrrolidines is a promising approach. nih.govacs.org These enzymatic processes can achieve exceptionally high enantiomeric excesses (up to >99.5%) and good yields (up to 90%) under mild reaction conditions, avoiding the need for heavy metals or harsh reagents. nih.govacs.org Another promising strategy involves the asymmetric reduction of cyclic imines. A recently developed method for a similar compound, R-2-(2,5-difluorophenyl)pyrrolidine, utilizes a chiral acid in conjunction with ammonia (B1221849) borane (B79455) to achieve high enantioselectivity, demonstrating a move towards more practical and cost-effective catalytic solutions. google.com
Table 1: Comparison of Selected Enantioselective Synthesis Methods for 2-Aryl-Pyrrolidines
| Method | Target/Analogue | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield | Key Features | Source(s) |
| Biocatalytic Cyclization | (R)-2-(p-chlorophenyl)pyrrolidine | Transaminase | >99.5% | 84% (isolated) | Mild conditions, avoids heavy metals, high enantiopurity. | nih.gov, acs.org |
| Asymmetric Reduction | R-2-(2,5-difluorophenyl)pyrrolidine | Chiral Acid / Ammonia Borane | High | >60% (total) | Avoids ultralow temperatures, cost-effective for industrial scale. | google.com |
| Asymmetric Lithiation | N-Boc-2-substituted pyrrolidines | s-BuLi / (-)-sparteine | 83:17 to 97:3 er | High | Established method but requires cryogenic temperatures. | acs.org, acs.org |
| 'Clip-Cycle' Aza-Michael | 2,2-disubstituted pyrrolidines | Chiral Phosphoric Acid | High | Moderate to High | Modular approach, avoids cryogenic temperatures. | whiterose.ac.uk |
Emerging Methodologies and Catalytic Systems in Pyrrolidine Chemistry
The broader field of pyrrolidine synthesis is experiencing a renaissance, driven by the invention of novel catalytic systems that offer greater efficiency, selectivity, and sustainability. These emerging methodologies are paving the way for the construction of complex pyrrolidine architectures from simple precursors.
Asymmetric Organocatalysis : This field has blossomed over the past two decades, with chiral pyrrolidine derivatives themselves acting as powerful catalysts. mdpi.comnih.govbohrium.com Catalysts derived from natural amino acids like proline, such as Jørgensen-Hayashi diarylprolinol silyl (B83357) ethers, are now widely used for a range of asymmetric transformations. mdpi.comnih.govunibo.it These metal-free systems are attractive due to their low toxicity, stability, and operational simplicity. bohrium.com
Biocatalysis : As mentioned, enzymes are becoming a mainstream tool in chemical synthesis. nih.gov Transaminases, imine reductases, and amine dehydrogenases are increasingly employed for the production of chiral amines and N-heterocycles, offering unparalleled selectivity under environmentally benign conditions. nih.govacs.org
Advanced Transition-Metal Catalysis : While traditional methods have drawbacks, modern transition-metal catalysis offers powerful new pathways. Iridium-catalyzed reductive generation of azomethine ylides from stable amide precursors allows for the direct construction of highly functionalized pyrrolidines through [3+2] cycloadditions under mild conditions. nih.govacs.orgchemrxiv.org Other strategies involve the direct amination of C-H bonds using catalysts based on copper, iron, or rhodium. organic-chemistry.org
Photochemical Methods : Light-promoted reactions represent a frontier in synthetic chemistry. A novel photo-promoted ring contraction of abundant pyridine (B92270) feedstocks using a silylborane reagent has been shown to produce functionalized pyrrolidine derivatives, offering a completely new disconnection approach to this valuable scaffold. researchgate.net
Table 2: Overview of Emerging Catalytic Systems in Pyrrolidine Synthesis
| Catalytic System | Catalyst Example | Reaction Type | Advantages | Source(s) |
| Organocatalysis | Diarylprolinol silyl ethers | Aldol (B89426), Michael additions | Metal-free, low toxicity, high enantioselectivity. | mdpi.com, nih.gov, unibo.it |
| Biocatalysis | Transaminases | Reductive amination/cyclization | Extremely high selectivity, mild aqueous conditions, sustainable. | nih.gov, acs.org |
| Metal Catalysis | Vaska's complex [IrCl(CO)(PPh₃)₂] | Reductive [3+2] Cycloaddition | Uses stable amide precursors, mild conditions, broad scope. | nih.gov, acs.org |
| Photocatalysis | N/A (light-promoted) | Ring Contraction of Pyridines | Uses abundant starting materials, novel synthetic route. | researchgate.net |
Future Avenues for Structural Diversification and Functionalization
Beyond the initial synthesis of the pyrrolidine ring, significant research is focused on developing methods for its subsequent modification. This allows for the rapid generation of diverse molecular libraries for applications in drug discovery and materials science.
A major frontier in this area is C–H bond functionalization . nih.gov This strategy involves directly converting a typically unreactive carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized substrates. Recent advances include redox-neutral methods that allow for the direct α-arylation of the pyrrolidine ring using quinone-based reagents, providing access to 2,5-disubstituted pyrrolidines. rsc.orgacs.orgnih.gov This approach offers a powerful tool for late-stage diversification, allowing complex molecules to be modified in the final steps of a synthetic sequence.
Other innovative methods create built-in "handles" for future reactions. For example, the 'clip-cycle' synthesis of pyrrolidines leaves a thioester functional group in the product, which is a versatile anchor point for subsequent chemical transformations. whiterose.ac.uk Another strategy for structural evolution is ring expansion, where a catalytic asymmetric process can be used to convert an N-Boc protected pyrrolidine into a chiral β-hydroxy piperidine, effectively transforming the core scaffold. acs.orgnih.gov
Potential for Novel Applications in Contemporary Chemical Research
While the primary driver for the synthesis of compounds like this compound is their role as pharmaceutical building blocks, the broader class of chiral pyrrolidines has found a wealth of new applications in chemical research. nih.govnih.gov
The most significant emerging application is in asymmetric organocatalysis . Chiral pyrrolidine scaffolds are the basis for some of the most powerful organocatalysts developed to date, capable of promoting a wide variety of chemical reactions with high enantioselectivity. bohrium.comrsc.org This has established a new paradigm in synthesis, where metal-free, environmentally friendly catalysts can be used to create complex chiral molecules. unibo.it
Furthermore, chiral pyrrolidines are being incorporated into advanced functional materials . By using proline or its derivatives as organic linkers, researchers are creating chiral Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.orgbohrium.com These crystalline, porous materials act as robust, heterogeneous catalysts that can be easily recovered and reused. Their well-defined structures and tunable channels offer unique opportunities for size-selective catalysis and for studying catalytic mechanisms in a confined environment. bohrium.com This convergence of organic synthesis and materials science opens up exciting possibilities for developing next-generation catalysts for a range of industrial processes.
Q & A
Q. What synthetic routes are available for (2R)-2-(2,4-difluorophenyl)pyrrolidine, and what are their critical optimization parameters?
- Methodological Answer : A common route involves enantioselective alkylation of pyrrolidine precursors with 2,4-difluorobenzaldehyde derivatives. For example, (R)-2-propylpyrrolidine-2-carboxylate ethyl ester hydrochloride can react with 2,4-difluorobenzaldehyde under reductive amination conditions (e.g., NaBH₃CN) to yield the target compound . Critical parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature : Optimal yields (75–85%) are achieved at 40–60°C.
- Catalyst : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess (ee >90%) .
Q. Which spectroscopic and computational methods are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- NMR : NMR distinguishes fluorine environments (δ = -110 to -120 ppm for ortho-F vs. -125 ppm for para-F) .
- X-ray crystallography : Resolves absolute configuration (e.g., C2-R chirality confirmed via Flack parameter) .
- DFT calculations : Hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets predict molecular geometry within 0.05 Å of experimental data .
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times vary by enantiomer (R: 8.2 min, S: 10.5 min) .
- Optical rotation : (c = 1, CHCl₃) for the (R)-enantiomer .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental observations in the reactivity of fluorinated pyrrolidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Exchange-correlation functionals : B3LYP may underestimate dispersion forces in fluorinated systems; switch to M06-2X or ωB97X-D for better agreement .
- Solvent effects : Include implicit solvation models (e.g., PCM) in DFT calculations to match experimental reaction yields .
- Example : Predicted activation energy for ring-opening reactions may differ by 2–3 kcal/mol; validate with kinetic studies (e.g., Eyring plots) .
Q. What strategies are recommended for resolving enantiomeric purity challenges in fluorinated pyrrolidine synthesis?
- Methodological Answer :
- Dynamic kinetic resolution : Use Pd/C catalysts with H₂ to racemize intermediates selectively .
- Enzymatic resolution : Lipases (e.g., CAL-B) hydrolyze specific enantiomers of ester precursors (80% ee achieved) .
Q. How can structural modifications to the 2,4-difluorophenyl group alter pharmacological activity?
- Methodological Answer :
- Case Study : In albaconazole (a triazole antifungal), the 2,4-difluorophenyl group enhances target (CYP51) binding via hydrophobic interactions. Replace fluorine with bulkier substituents (e.g., CF₃) to study steric effects .
- SAR Table :
| Substituent | IC₅₀ (CYP51 Inhibition) | LogP |
|---|---|---|
| 2,4-F₂ | 0.8 nM | 3.1 |
| 2-Cl,4-F | 5.2 nM | 3.5 |
| 2-CF₃ | 12.4 nM | 4.2 |
| Data derived from analogs in . |
Q. What are the implications of conflicting toxicity data for fluorinated pyrrolidines in preclinical studies?
- Methodological Answer :
- Mitigation : Conduct Ames tests to rule out mutagenicity (common in nitro-containing precursors).
- Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., fluorophenyl epoxides) .
- Example : In vivo studies of 4-(2-methoxyphenyl)-2-phenylpyridine showed no acute toxicity but undefined chronic effects; prioritize subchronic dosing (28-day rodent study) .
Data Contradiction Analysis
-
Issue : Conflicting LogP values (computational vs. experimental):
-
Issue : Variable enantioselectivity in synthetic routes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
